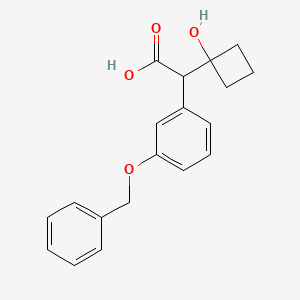
1-((2-Ethyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Ethyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol is a compound that features a cyclohexanol moiety linked to an imidazole ring via a methylene bridge The imidazole ring is further substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Ethyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using a variety of methods, including the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines.
Substitution with Ethyl Group: The imidazole ring is then substituted with an ethyl group using ethylating agents such as ethyl iodide under basic conditions.
Attachment to Cyclohexanol: The final step involves the attachment of the ethyl-substituted imidazole to cyclohexanol via a methylene bridge.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((2-Ethyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: 1-((2-Ethyl-1H-imidazol-1-yl)methyl)cyclohexanone.
Reduction: 1-((2-Ethyl-1H-imidazolin-1-yl)methyl)cyclohexan-1-ol.
Substitution: Various alkylated derivatives depending on the nucleophile used.
Scientific Research Applications
1-((2-Ethyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: The imidazole ring is a common pharmacophore in medicinal chemistry, and this compound could be explored for its potential as a drug candidate.
Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or coordination complexes.
Biological Studies: The compound could be used as a probe to study biological processes involving imidazole-containing molecules.
Mechanism of Action
The mechanism of action of 1-((2-Ethyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol would depend on its specific application. In medicinal chemistry, the imidazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions . The cyclohexanol moiety could enhance the compound’s lipophilicity, improving its ability to cross cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Known for its antimicrobial properties.
1,2-bis((1H-imidazol-1-yl)methyl)benzene: Used in coordination chemistry.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Known for its use in analytical chemistry.
Uniqueness
1-((2-Ethyl-1H-imidazol-1-yl)methyl)cyclohexan-1-ol is unique due to the combination of the cyclohexanol moiety with the ethyl-substituted imidazole ring. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-[(2-ethylimidazol-1-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H20N2O/c1-2-11-13-8-9-14(11)10-12(15)6-4-3-5-7-12/h8-9,15H,2-7,10H2,1H3 |
InChI Key |
KWLFVOLWWLOGML-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1CC2(CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13342642.png)
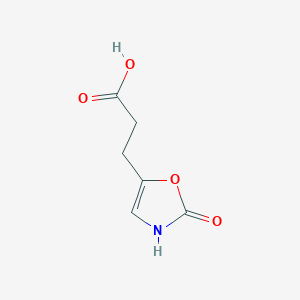


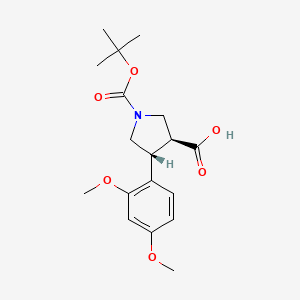

![(1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine](/img/structure/B13342681.png)

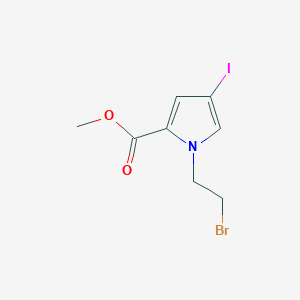
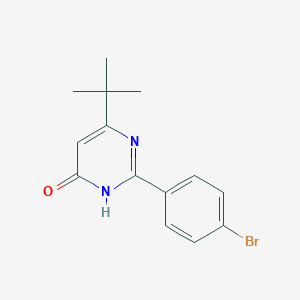
![(R)-tert-butyl 2-(1-(2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoate](/img/structure/B13342705.png)

